N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Scientific Research Applications
Synthesis and Chemical Properties
One study outlines a novel approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing a method that may be applicable to the synthesis of compounds like N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (Yin et al., 2008). This work demonstrates the versatility of sulfur-containing heterocycles in organic synthesis, potentially offering a pathway for synthesizing complex molecules including those containing thiophene and furan units for various applications.
Material Science Applications
Another study explores the synthesis and characterization of novel heteroarylene polyazomethines, including those with thiophene or furan units, which were synthesized via chemical oxidative polymerization. These compounds exhibit low electrical conductivity but significant thermal stability, indicating potential use in materials science, especially in developing new polymers with tailored electrical and thermal properties (Ng et al., 1998).
Pharmacological Potential
Research into carbonic anhydrase inhibitors has identified sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups as possessing strong inhibitory properties. These compounds have shown promise as topical intraocular pressure-lowering agents in models of glaucoma, suggesting a potential pharmacological application for related sulfonamide compounds (Ilieș et al., 2000). Such studies underscore the relevance of thiophene and furan derivatives in developing new therapeutics.
Corrosion Inhibition
A study on the corrosion inhibition property of azomethine functionalized triazole derivatives for mild steel in acidic medium suggests that similar structural motifs, when incorporated into molecules like this compound, could offer protective benefits against corrosion, highlighting an industrial application of such compounds (Murmu et al., 2020).
Antiglaucoma Properties
Further exploration into the pharmacological utility of thiophene- and furan-sulfonamides revealed their potential as antiglaucoma agents through the inhibition of carbonic anhydrase. These findings indicate the possibility of using structurally related compounds in the treatment of ocular conditions, providing a pathway for the development of new therapeutic agents (Hartman et al., 1992).
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Sulfonamides
are a group of compounds that contain the structure SO2NH2 . They have been widely used in medicine for their antibacterial properties, as they can inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for bacterial growth .
properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S3/c1-9-11(20-13(15-9)10-4-2-6-18-10)8-14-21(16,17)12-5-3-7-19-12/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLVQXLJRAOJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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